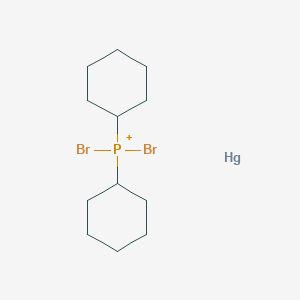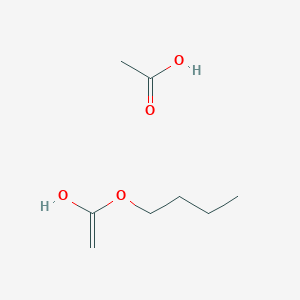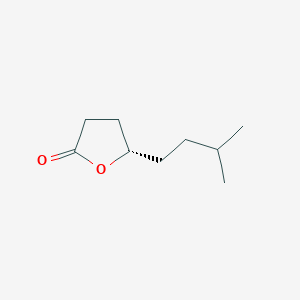
(5S)-5-(3-Methylbutyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(3-Methylbutyl)oxolan-2-one, also known as (S)-γ-decalactone, is a naturally occurring compound found in various fruits and fermented products. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, often described as peach-like. This compound is widely used in the flavor and fragrance industry due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(3-Methylbutyl)oxolan-2-one can be achieved through several methods. One common approach involves the lactonization of hydroxy acids. For instance, the hydroxy acid precursor can be synthesized through the aldol condensation of 3-methylbutanal with ethyl acetoacetate, followed by reduction and cyclization to form the lactone.
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can produce this compound in significant quantities. The fermentation process is optimized for yield and purity, making it a cost-effective method for large-scale production.
化学反応の分析
Types of Reactions
(5S)-5-(3-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces diols.
Substitution: Produces substituted lactones with various functional groups.
科学的研究の応用
(5S)-5-(3-Methylbutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in plant and microbial metabolism.
Medicine: Explored for potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Widely used in the flavor and fragrance industry to impart a fruity aroma to products.
作用機序
The mechanism by which (5S)-5-(3-Methylbutyl)oxolan-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes.
類似化合物との比較
Similar Compounds
®-γ-decalactone: The enantiomer of (5S)-5-(3-Methylbutyl)oxolan-2-one, with similar but slightly different olfactory properties.
γ-nonalactone: Another lactone with a coconut-like aroma.
γ-undecalactone: Known for its peach-like scent, similar to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its enantiomer and other similar lactones. Its pleasant peach-like aroma makes it particularly valuable in the flavor and fragrance industry.
特性
CAS番号 |
88133-85-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
(5S)-5-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChIキー |
BZZQAGFVHHGMOL-QMMMGPOBSA-N |
異性体SMILES |
CC(C)CC[C@H]1CCC(=O)O1 |
正規SMILES |
CC(C)CCC1CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
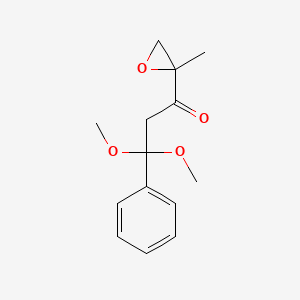
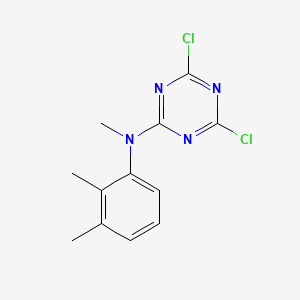

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
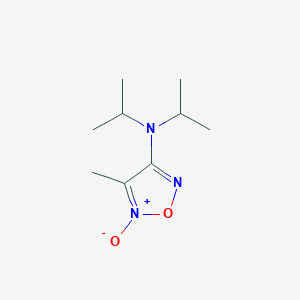
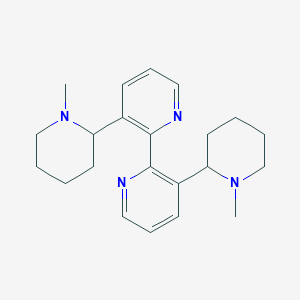
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
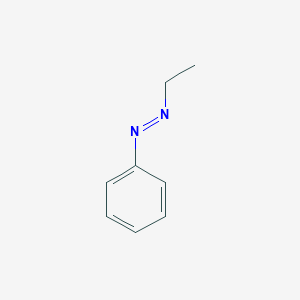
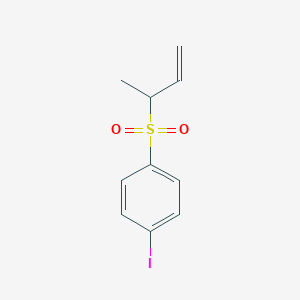
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
